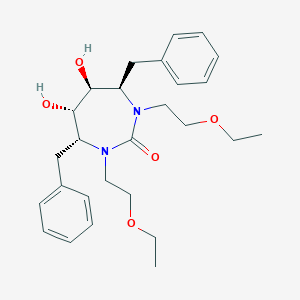
2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as a bis-phenylmethylpiperazine derivative and has been used in various scientific studies for its potential therapeutic effects.
Mecanismo De Acción
The exact mechanism of action of 2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety, sleep, and muscle relaxation.
Biochemical and Physiological Effects:
2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to sedation and relaxation. Additionally, it has been shown to decrease the levels of dopamine and serotonin in the brain, which may contribute to its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- in lab experiments is its potential therapeutic effects. It has been shown to have anticonvulsant, anxiolytic, and sedative effects, which may make it useful for the treatment of various neurological and psychiatric disorders. However, one limitation of using this compound in lab experiments is its potential side effects. It has been shown to have sedative effects, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for the study of 2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One potential direction is to explore its potential use in the treatment of other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further research could be done to better understand its mechanism of action and potential side effects. Finally, more research could be done to explore its potential use in combination with other therapeutic agents.
Métodos De Síntesis
The synthesis of 2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- involves a multi-step process. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2,5-dimethoxyphenyl-2-oxo-ethyl acetate. This intermediate is then reacted with 1,2-diaminocyclohexane to form the final product.
Aplicaciones Científicas De Investigación
2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has been used in various scientific studies for its potential therapeutic effects. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. Additionally, it has been studied for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.
Propiedades
Número CAS |
153182-63-9 |
|---|---|
Nombre del producto |
2H-1,3-Diazepin-2-one, 1,3-bis(2-ethoxyethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Fórmula molecular |
C27H38N2O5 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(2-ethoxyethyl)-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C27H38N2O5/c1-3-33-17-15-28-23(19-21-11-7-5-8-12-21)25(30)26(31)24(20-22-13-9-6-10-14-22)29(27(28)32)16-18-34-4-2/h5-14,23-26,30-31H,3-4,15-20H2,1-2H3/t23-,24-,25+,26+/m1/s1 |
Clave InChI |
MPOLZPRZMBTQLP-XPGKHFPBSA-N |
SMILES isomérico |
CCOCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCOCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES |
CCOCCN1C(C(C(C(N(C1=O)CCOCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES canónico |
CCOCCN1C(C(C(C(N(C1=O)CCOCC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Otros números CAS |
153182-63-9 |
Sinónimos |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(2-ethoxyethyl)-5,6-dihydroxy-1,3-di azepan-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



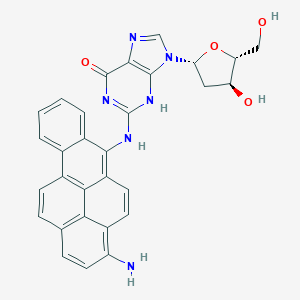

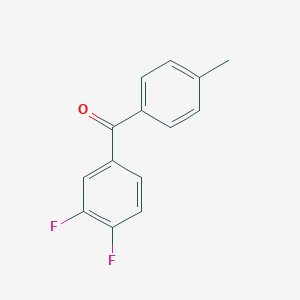

![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
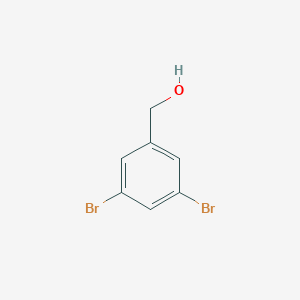


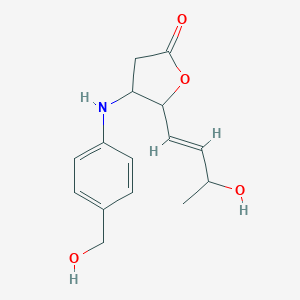



![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)
